1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

CNS drug discovery Fragment-based drug design Medicinal chemistry

This unsubstituted imidazo[4,5-b]pyridin-2-one core (MW 149.15, XLogP3 ~0.0) is a privileged scaffold for CNS-penetrant kinase inhibitors (p38 MAPK, PIM, PI3K), mGlu2 PAMs, and PDE/bromodomain targets. The precise N1-methyl substitution enables reproducible C5–C7 functionalization via cross-coupling. Strict batch consistency ensures reliable FBDD/SAR outcomes. Procure the authenticated core to accelerate fragment screening and lead optimization.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 50339-06-5
Cat. No. B1604642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one
CAS50339-06-5
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N=CC=C2
InChIInChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11)
InChIKeyJWBRNYGXJYMMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.4 [ug/mL]

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 50339-06-5) | Procurement & Technical Overview


1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 50339-06-5) is a fused imidazo[4,5-b]pyridine heterocyclic compound with the molecular formula C7H7N3O and molecular weight 149.15 g/mol . The compound features a bicyclic core structure comprising an imidazole ring fused to a pyridine ring, with a urea-like carbonyl at the 2-position and an N-methyl substituent at position 1 . The scaffold exhibits a calculated XLogP3 of approximately 0.00–0.67, a topological polar surface area of ~45–51 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . This core scaffold serves as a privileged structure in medicinal chemistry and as a versatile building block for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents [1].

Why 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Cannot Be Replaced by Generic Imidazopyridinone Analogs


The imidazo[4,5-b]pyridin-2-one scaffold is highly sensitive to substitution pattern, with even minor structural modifications—such as the presence or absence of the N1-methyl group, substitution at C5/C6/C7 positions, or replacement with thiazolo or pyrazolo cores—producing substantial differences in target binding affinity, physicochemical properties, and synthetic accessibility . While many imidazopyridinone derivatives share the bicyclic framework, the specific 1-methyl substitution of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one confers a distinct combination of low molecular weight (149.15 g/mol), balanced lipophilicity (XLogP3 ~0.0), and minimal hydrogen bonding capacity (HBD = 1) that renders it uniquely suited as a core fragment for CNS drug discovery and as a synthetic precursor for functionalization at the C5, C6, and C7 positions via cross-coupling chemistry . Generic substitution with unsubstituted or differently substituted analogs will fundamentally alter the compound's reactivity profile, downstream synthetic utility, and biological screening outcomes—making batch-to-batch consistency and precise structural identity non-negotiable for reproducible research [1].

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Quantitative Differentiation Evidence for Scientific Selection


Comparative Molecular Weight and CNS Drug-Likeness Profile of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Versus 6-Substituted Imidazopyridinone Analogs

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one possesses a molecular weight of 149.15 g/mol, which is 106.12 g/mol (approximately 42%) lower than that of a representative 6-aryl-substituted analog, 6-(4-methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (MW = 255.27 g/mol) . The target compound also exhibits a lower XLogP3 value (0.00) and reduced topological polar surface area (45.2 Ų) compared to many substituted analogs, positioning it favorably within established CNS multiparameter optimization (MPO) guidelines for brain penetration .

CNS drug discovery Fragment-based drug design Medicinal chemistry

Hydrogen Bond Donor Count Comparison: 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Versus Imidazo[4,5-b]pyridin-2-amine Derivatives

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one contains exactly one hydrogen bond donor (the urea-like NH at position 3), whereas structurally related imidazo[4,5-b]pyridin-2-amine derivatives such as 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine possess at least two hydrogen bond donors due to the exocyclic amine substituent [1]. This difference is quantitatively significant: a hydrogen bond donor count of 1 versus ≥2 alters predicted passive membrane permeability and may reduce P-glycoprotein efflux liability .

Permeability optimization ADME properties Ligand efficiency

Rotatable Bond Count: Zero Rotatable Bonds in 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Versus ≥1 Rotatable Bond in Substituted Analogs

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one possesses zero rotatable bonds, whereas the majority of substituted imidazopyridinone analogs (including 6-(4-methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and 5-methyl-6-(pyridin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one) contain at least 1–2 rotatable bonds . The absence of rotatable bonds maximizes ligand efficiency (LE) by minimizing entropic penalty upon target binding and enhances metabolic stability by reducing sites susceptible to oxidative metabolism .

Conformational restriction Binding entropy Ligand efficiency metrics

LogP Comparison: Balanced Lipophilicity of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Versus Higher LogP of Aryl-Substituted Imidazopyridinones

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a calculated XLogP3 of 0.00 and a LogP of approximately 0.57–0.67 . In contrast, 6-aryl-substituted imidazopyridinone derivatives such as those described in mGlu2 PAM and BET bromodomain inhibitor patents routinely display calculated LogP values exceeding 2.5–4.0 due to the addition of lipophilic aryl and heteroaryl substituents [1][2]. The significantly lower LogP of the target compound correlates with improved aqueous solubility and reduced phospholipidosis risk .

Lipophilicity optimization CNS MPO score Solubility prediction

Synthetic Accessibility and Commercial Availability: 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Versus Multi-Step Custom Synthesis of 5,6,7-Substituted Analogs

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is commercially available from multiple global suppliers (Aladdin, Fluorochem, Beyotime, CymitQuimica) in purities ranging from 95% to ≥98% with typical lead times of 5 days to 8–12 weeks depending on quantity . In contrast, most 5-, 6-, and 7-substituted imidazopyridinone analogs are not commercially stocked and require custom multi-step synthesis involving palladium-catalyzed cross-coupling, Curtius rearrangement, or transition-metal-free C–H amidation/chlorination sequences, which introduce significant procurement delays (typically 4–12 weeks) and synthetic variability [1].

Building block procurement Synthetic efficiency Lead optimization

Stability Profile: Long-Term Solid-State Stability of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one for Procurement Planning

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one demonstrates long-term stability when stored as a solid at room temperature, with a recommended storage period of up to three years from the date of purchase under standard laboratory storage conditions . Additionally, solutions prepared in DMSO can be stored at -20°C for up to 2 months without significant degradation, based on stability data reported for structurally analogous imidazopyridinone compounds . The compound is typically supplied as a solid with a white to off-white appearance .

Storage conditions Inventory management Compound stability

High-Value Application Scenarios for 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 50339-06-5)


Fragment-Based Drug Discovery (FBDD) for CNS and Kinase Targets

The compound's low molecular weight (149.15 g/mol), zero rotatable bonds, and single hydrogen bond donor make it an ideal fragment for FBDD campaigns targeting CNS-penetrant kinase inhibitors . Its balanced XLogP3 (0.00) and minimal topological polar surface area (45.2 Ų) position it favorably within CNS MPO guidelines, while the imidazo[4,5-b]pyridin-2-one core mimics the purine scaffold recognized by ATP-binding pockets of multiple kinases including p38 MAPK, PIM kinases, and PI3K isoforms [1]. The compound's commercial availability as an in-stock building block enables rapid initiation of fragment soaking, SPR-based screening, and structure-guided optimization without the delays associated with custom synthesis of substituted analogs [2].

Synthesis of mGlu2 and GluN2B Receptor Modulators for Neuroscience Research

1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one serves as the unsubstituted core scaffold for the synthesis of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, a key template for developing positive allosteric modulators (PAMs) of metabotropic glutamate subtype-2 (mGlu2) receptors with demonstrated efficacy in preclinical psychosis models . Additionally, substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones derived from this core have been patented as GluN2B receptor modulators for potential CNS therapeutic applications [1]. Procurement of the unsubstituted core compound enables systematic SAR exploration through parallel functionalization at C5, C6, and C7 positions via established cross-coupling methodologies [2].

Preparation of PDE3 and PDE10A Inhibitor Libraries for Cardiovascular and CNS Research

The imidazo[4,5-b]pyridin-2-one scaffold, exemplified by 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been established as a privileged pharmacophore for cyclic nucleotide phosphodiesterase (PDE) inhibition . Specifically, 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones have been reported as cAMP PDE III inhibitors, while related derivatives have shown activity against PDE10A [1]. The target compound provides the minimal core for constructing focused PDE inhibitor libraries through regioselective functionalization, enabling structure-activity relationship studies to optimize isoform selectivity and pharmacokinetic properties [2].

Building Block for BET Bromodomain and Epigenetic Probe Synthesis

Substituted imidazo[4,5-b]pyridin-2-amine derivatives based on the imidazo[4,5-b]pyridine core have been extensively patented as inhibitors of BET bromodomain proteins, which are critical epigenetic regulators implicated in oncology and inflammatory diseases . 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one serves as the synthetic precursor for generating diverse bromodomain-targeted chemical probes through alkylation, amination, and cross-coupling reactions at the C6 and C7 positions [1]. The compound's commercial availability from multiple ISO-certified suppliers ensures reliable access for medicinal chemistry teams pursuing epigenetic drug discovery programs [2].

Quote Request

Request a Quote for 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.